



# Application Notes and Protocols for FNDR-20123 in P. falciparum Culture

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | FNDR-20123 free base |           |
| Cat. No.:            | B11936684            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor with potent anti-malarial activity against Plasmodium falciparum.[1][2][3][4] It represents a promising candidate for the treatment of malaria, including drug-resistant strains.[1][2][4]

### Mechanism of Action:

FNDR-20123 functions as a pan-HDAC inhibitor, targeting the epigenetic machinery of both the parasite and human host cells.[4] Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, FNDR-20123 is thought to induce hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression in the parasite, ultimately leading to its death.[5][6][7][8] The compound has been shown to inhibit Plasmodium HDAC1 (PfHDAC1) and is active against both the asexual blood stages and the sexual gametocyte stages of P. falciparum, suggesting it may also have transmission-blocking potential.[4][9]

### Quantitative Data Summary:

The following table summarizes the key inhibitory concentrations (IC50) of FNDR-20123 against various targets.



| Target/Stage                         | IC50 Value | Reference       |
|--------------------------------------|------------|-----------------|
| Plasmodium HDAC                      | 31 nM      | [1][2][3][9]    |
| Human HDAC                           | 3 nM       | [1][2][3][9]    |
| P. falciparum Asexual Blood<br>Stage | 41 nM      | [1][2][3][4]    |
| P. falciparum Male<br>Gametocytes    | 190 nM     | [1][2][3][4][9] |
| P. falciparum Female<br>Gametocytes  | > 5 μM     | [9][10]         |
| Human HDAC1                          | 25 nM      | [1][2][3]       |
| Human HDAC2                          | 29 nM      | [1][2][3]       |
| Human HDAC3                          | 2 nM       | [1][2][3]       |
| Human HDAC6                          | 11 nM      | [1][2][3]       |
| Human HDAC8                          | 282 nM     | [1][2][3]       |

### Pharmacokinetics and Safety:

In vivo studies in a mouse model have shown that FNDR-20123 can significantly reduce parasitemia when administered orally.[10] The compound exhibits good oral exposure and a half-life of 5.5 hours in rats.[9][10] Importantly, it shows negligible cytotoxicity to HepG-2 and THP-1 cell lines.[9]

## **Experimental Protocols**

Herein are detailed protocols for the use of FNDR-20123 in P. falciparum culture, including parasite maintenance, synchronization, and drug sensitivity assays.

## P. falciparum Asexual Stage Culture

This protocol describes the continuous in vitro culture of asexual P. falciparum erythrocytic stages.



### Materials:

- RPMI-1640 medium with L-glutamine and HEPES
- Human serum (Type A+) or Albumax I
- Human red blood cells (Type O+)
- Gentamicin
- Hypoxanthine
- Sodium bicarbonate
- Gas mixture (5% CO2, 5% O2, 90% N2) or a candle jar
- Sterile culture flasks (25 cm² or 75 cm²)
- Incubator at 37°C

### Complete Culture Medium (CCM):

- To 500 mL of RPMI-1640, add 25 mL of heat-inactivated human serum (5% final concentration) or 2.5 g of Albumax I (0.5% final concentration).
- Add 50 μL of gentamicin (10 mg/mL stock) for a final concentration of 10 μg/mL.
- Add 5 mL of a 10 mM hypoxanthine stock solution for a final concentration of 100 μM.
- Aseptically add 10.5 mL of 5% sodium bicarbonate solution.
- Store at 4°C for up to two weeks.

- Maintain parasite cultures in sealed flasks at a 5% hematocrit in CCM.
- Incubate at 37°C in a humidified incubator with the specified gas mixture or in a candle jar.



- Change the medium daily to replenish nutrients and remove waste products.
- Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
- When parasitemia reaches 5-8%, sub-culture the parasites by diluting with fresh, washed O+ red blood cells to a parasitemia of 0.5-1%.

## Synchronization of P. falciparum Culture

Synchronization is crucial for stage-specific drug assays. This protocol uses D-sorbitol to selectively lyse late-stage trophozoites and schizonts, leaving a culture enriched in ring-stage parasites.

### Materials:

- P. falciparum culture with a high proportion of ring stages
- 5% (w/v) D-sorbitol solution in sterile distilled water, pre-warmed to 37°C
- Complete Culture Medium (CCM)
- Centrifuge

- Transfer the parasite culture to a sterile centrifuge tube.
- Pellet the erythrocytes by centrifugation at 500 x g for 5 minutes.
- Aspirate the supernatant.
- Resuspend the cell pellet in 5-10 volumes of pre-warmed 5% D-sorbitol solution.
- Incubate at room temperature for 10 minutes.
- Centrifuge at 500 x g for 5 minutes and discard the supernatant.
- Wash the pellet twice with CCM, centrifuging and aspirating the supernatant each time.



 Resuspend the final pellet in fresh CCM and return to the incubator. The culture will now be highly synchronized at the ring stage.

## Asexual Stage Drug Sensitivity Assay (SYBR Green Ibased)

This assay determines the 50% inhibitory concentration (IC50) of FNDR-20123 against the asexual blood stages of P. falciparum.

### Materials:

- Synchronized ring-stage P. falciparum culture
- FNDR-20123 stock solution (e.g., in DMSO)
- Complete Culture Medium (CCM)
- 96-well black, clear-bottom microplates
- SYBR Green I nucleic acid stain (10,000x stock in DMSO)
- Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
- Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

- Prepare a serial dilution of FNDR-20123 in CCM in a separate 96-well plate.
- Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit in CCM.
- Add 100 μL of the parasite suspension to each well of the 96-well black, clear-bottom plate.
- Add 100 μL of the FNDR-20123 dilutions to the respective wells. Include wells with no drug (positive control) and wells with uninfected erythrocytes (negative control).
- Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator or candle jar.



- After incubation, add 100  $\mu$ L of lysis buffer containing SYBR Green I (diluted 1:5,000) to each well.
- Incubate the plate in the dark at room temperature for 1 hour.
- Read the fluorescence using a plate reader.
- Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

## **Gametocyte Viability Assay**

This protocol is a general guideline for assessing the effect of FNDR-20123 on mature gametocytes. Specific assays may vary.

### Materials:

- Mature (Stage V) P. falciparum gametocyte culture
- FNDR-20123 stock solution
- Gametocyte culture medium
- Reagents for assessing viability (e.g., AlamarBlue, or reagents for male gamete exflagellation assay)
- 96-well plates
- Incubator at 37°C

- Purify mature gametocytes from the asexual culture if necessary.
- Plate the gametocytes in a 96-well plate.
- Add serial dilutions of FNDR-20123 to the wells.
- Incubate for 48-72 hours.



- Assess gametocyte viability. For a male gamete exflagellation assay, stimulate exflagellation
  with xanthurenic acid and observe under a microscope. For metabolic assays, add a viability
  reagent like AlamarBlue and measure the resulting fluorescence or absorbance.
- Determine the IC50 value as described for the asexual stage assay.

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of HDAC inhibition by FNDR-20123.





Click to download full resolution via product page

Caption: Experimental workflow for FNDR-20123 testing.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synchronous culture of Plasmodium falciparum at high parasitemia levels PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iddo.org [iddo.org]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Potent Antimalarial Activity of Histone Deacetylase Inhibitor Analogues PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity of alkoxyamide-based histone deacetylase inhibitors against Plasmodium falciparum malaria parasites PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of HDAC Inhibitors with Potent Activity Against Multiple Malaria Parasite Life Cycle Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for FNDR-20123 in P. falciparum Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11936684#using-fndr-20123-in-p-falciparum-culture]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com